molecular formula C7H11N3O B1456372 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 863751-98-8

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1456372
M. Wt: 153.18 g/mol
InChI Key: KFWIZKIUVPKZNO-UHFFFAOYSA-N
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Patent
US07879849B2

Procedure details

A mixture of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (5.03 g, 27.6 mmol) and ammonium hydroxide (28 mL of 30%) was stirred for 18 hours at ambient temperature. A precipitate formed, was isolated by filtration, and washed with cold hexanes to provide 2.60 g of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide as a white solid, mp 170-172° C.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11]CC)=O)[CH:4]=1)[CH3:2].[OH-].[NH4+:15]>>[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([NH2:15])=[O:11])[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.03 g
Type
reactant
Smiles
C(C)C1=CC(=NN1C)C(=O)OCC
Name
Quantity
28 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with cold hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C1=CC(=NN1C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.